molecular formula C18H21ClN4O3S B2376170 1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide CAS No. 1375161-26-4

1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide

Cat. No.: B2376170
CAS No.: 1375161-26-4
M. Wt: 408.9
InChI Key: BKAROTUYQDUBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the protein kinases, which play a critical role in many cellular processes. The compound has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases.

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide is complex and involves the inhibition of several protein kinases. The compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), both of which play a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cellular context. In general, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide in lab experiments is its potency and selectivity. The compound has been shown to be highly effective at inhibiting the activity of specific protein kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using the compound in lab experiments is that it can be toxic to cells at high concentrations, which can make it difficult to study the long-term effects of the compound.

Future Directions

There are several future directions for research on 1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide. One area of research is in the development of new cancer therapies based on the compound. Researchers are currently exploring the use of the compound in combination with other drugs to enhance its efficacy and reduce toxicity. Another area of research is in the development of new synthetic methods for the compound, which could make it more accessible and affordable for researchers. Additionally, researchers are exploring the potential applications of the compound in other areas of medicine, such as the treatment of inflammatory diseases and neurological disorders.

Synthesis Methods

The synthesis of 1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide is a complex process that involves several steps. The compound is typically synthesized using a combination of organic synthesis techniques, including reaction of a piperidine derivative with a sulfonamide and a chloro-substituted pyridine. The final product is purified using various methods, including column chromatography and recrystallization.

Scientific Research Applications

1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide has a wide range of potential applications in scientific research. One of the most significant areas of research is in the field of cancer therapy. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.

Properties

IUPAC Name

1-[4-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]phenyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-12-10-16(11-21-17(12)19)27(25,26)22-14-2-4-15(5-3-14)23-8-6-13(7-9-23)18(20)24/h2-5,10-11,13,22H,6-9H2,1H3,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAROTUYQDUBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.